molecular formula C6H4O5 B7760574 cis-Aconitic anhydride CAS No. 31511-11-2

cis-Aconitic anhydride

Cat. No.: B7760574
CAS No.: 31511-11-2
M. Wt: 156.09 g/mol
InChI Key: GVJRTUUUJYMTNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Aconitic anhydride can be synthesized through the dehydration of cis-aconitic acid. This process typically involves heating aconitic acid at elevated temperatures (120-150°C) to induce dehydration and form the anhydride . The reaction can be catalyzed by vanadium oxide to improve yield and efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the catalytic dehydration of aconitic acid, which is derived from citric acid. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: cis-Aconitic anhydride undergoes various chemical reactions, including hydrolysis, esterification, and amide formation. It reacts with water to form cis-aconitic acid, with alcohols to form esters, and with amines to form amides .

Common Reagents and Conditions:

    Hydrolysis: Water, mild acidic or basic conditions.

    Esterification: Alcohols, acidic catalysts.

    Amide Formation: Amines, mild heating.

Major Products:

    Hydrolysis: cis-Aconitic acid.

    Esterification: cis-Aconitic esters.

    Amide Formation: cis-Aconitic amides.

Mechanism of Action

The mechanism of action of cis-aconitic anhydride involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound’s anhydride group is highly reactive, allowing it to form stable bonds with these nucleophiles. This reactivity is exploited in bioconjugation and drug delivery systems, where the anhydride group can be used to link therapeutic agents to carrier molecules .

Properties

IUPAC Name

2-(2,5-dioxofuran-3-yl)acetic acid
Source PubChem
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InChI

InChI=1S/C6H4O5/c7-4(8)1-3-2-5(9)11-6(3)10/h2H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJRTUUUJYMTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)OC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O5
Source PubChem
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DSSTOX Substance ID

DTXSID8064228
Record name 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo-
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Molecular Weight

156.09 g/mol
Source PubChem
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CAS No.

6318-55-4, 31511-11-2
Record name Aconitic anhydride
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Record name Aconitic anhydride
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Record name (Z)-Prop-1-ene-1,2,3-tricarboxylic cyclic anhydride
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Record name cis-Aconitic anhydride
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Record name 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo-
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Record name 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo-
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Record name (Z)-prop-1-ene-1,2,3-tricarboxylic cyclic anhydride
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Record name 2,5-dihydro-2,5-dioxofuran-3-acetic acid
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Record name ACONITIC ANHYDRIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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